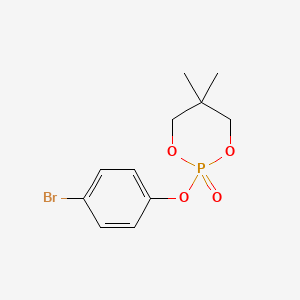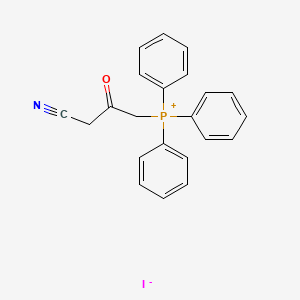
4-Bromohexanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromohexanoyl chloride is an organic compound with the molecular formula C6H10BrClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is often employed in the preparation of various chemical derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromohexanoyl chloride can be synthesized through the reaction of hexanoic acid with thionyl chloride, followed by bromination. The process involves the following steps :
Conversion of Hexanoic Acid to Hexanoyl Chloride: Hexanoic acid is reacted with thionyl chloride (SOCl2) in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions to produce hexanoyl chloride.
Bromination: The hexanoyl chloride is then treated with N-bromosuccinimide (NBS) in the presence of a catalyst such as hydrogen bromide (HBr). The reaction mixture is heated to facilitate the bromination process, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromohexanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce 4-bromohexanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
4-Bromohexanoic Acid: Formed by hydrolysis.
Applications De Recherche Scientifique
4-Bromohexanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-bromohexanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
4-Bromobutyryl Chloride: Similar in structure but with a shorter carbon chain.
6-Bromohexanoyl Chloride: Similar but with the bromine atom positioned differently on the carbon chain.
Hexanoyl Chloride: Lacks the bromine atom, making it less reactive in certain nucleophilic substitution reactions.
Uniqueness: 4-Bromohexanoyl chloride is unique due to the presence of both the acyl chloride and bromine functional groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations compared to its analogs .
Propriétés
Numéro CAS |
61222-83-1 |
|---|---|
Formule moléculaire |
C6H10BrClO |
Poids moléculaire |
213.50 g/mol |
Nom IUPAC |
4-bromohexanoyl chloride |
InChI |
InChI=1S/C6H10BrClO/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3 |
Clé InChI |
IRRPCVGEZFKKQH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)


![1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole](/img/structure/B14584066.png)
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)

![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)


